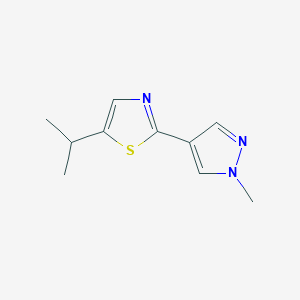
N-ethyl-N-methylazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-methylazepane-1-carboxamide, also known as etomidate, is a short-acting intravenous anesthetic agent that is commonly used in clinical settings. It was first synthesized in 1964 by Janssen Pharmaceutica and was introduced for clinical use in 1972. Etomidate has gained popularity due to its rapid onset of action, short duration of action, and minimal effects on cardiovascular and respiratory systems.
Mecanismo De Acción
Etomidate acts by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA receptors, N-ethyl-N-methylazepane-1-carboxamide reduces the activity of neurons in the brain, leading to anesthesia.
Biochemical and Physiological Effects:
Etomidate has been shown to have minimal effects on cardiovascular and respiratory systems. It does not cause significant changes in heart rate, blood pressure, or respiratory rate. However, it has been shown to suppress the adrenal gland's ability to produce cortisol, which can lead to adrenal insufficiency in some patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etomidate has several advantages for lab experiments. It has a rapid onset of action, short duration of action, and minimal effects on cardiovascular and respiratory systems. It is also relatively easy to administer and monitor. However, N-ethyl-N-methylazepane-1-carboxamide has limitations in lab experiments. It can cause adrenal insufficiency, which can affect the results of experiments that involve the adrenal gland. It can also affect the activity of GABA receptors in other parts of the body, leading to unwanted effects.
Direcciones Futuras
There are several future directions for research on N-ethyl-N-methylazepane-1-carboxamide. One area of research is the development of new anesthetic agents that have fewer side effects than N-ethyl-N-methylazepane-1-carboxamide. Another area of research is the development of new methods for administering and monitoring anesthesia. Finally, research is needed to better understand the long-term effects of N-ethyl-N-methylazepane-1-carboxamide on the brain and other physiological systems.
Métodos De Síntesis
The synthesis of N-ethyl-N-methylazepane-1-carboxamide involves the reaction of 2-ethyl-2-methylmalonate with hydrazine to form the corresponding hydrazone. This hydrazone is then reacted with ethyl chloroacetate to form N-ethyl-N-methylazepane-1-carboxamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Etomidate is commonly used in clinical settings as an anesthetic agent for induction and maintenance of anesthesia. It has also been used in research settings to study the effects of anesthesia on the brain and other physiological systems. Etomidate has been shown to have minimal effects on cardiovascular and respiratory systems, making it a useful tool for studying the effects of anesthesia on these systems.
Propiedades
IUPAC Name |
N-ethyl-N-methylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-11(2)10(13)12-8-6-4-5-7-9-12/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWPFGSANXTHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)N1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-methylazepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)





![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)

![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)

